
Disiloxane, 1,1,3,3-tetrabutoxy-1,3-diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disiloxane, 1,1,3,3-tetrabutoxy-1,3-diethyl- is an organosilicon compound characterized by the presence of silicon-oxygen bonds. This compound is part of the disiloxane family, which is known for its versatile applications in various fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disiloxane, 1,1,3,3-tetrabutoxy-1,3-diethyl- typically involves the hydrosilylation of alkenes and alkynes. This process is catalyzed by transition metals and is known for its efficiency and functional group tolerance . The reaction conditions often include the use of a solvent and a catalyst, with the reaction being carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of disiloxane, 1,1,3,3-tetrabutoxy-1,3-diethyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The process is optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Disiloxane, 1,1,3,3-tetrabutoxy-1,3-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The butoxy and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure selective reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and substituted disiloxanes, which have applications in various industries.
Wissenschaftliche Forschungsanwendungen
Disiloxane, 1,1,3,3-tetrabutoxy-1,3-diethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing into its use as a component in medical devices and implants.
Wirkmechanismus
The mechanism by which disiloxane, 1,1,3,3-tetrabutoxy-1,3-diethyl- exerts its effects involves the interaction of its silicon-oxygen bonds with various molecular targets. These interactions can lead to the formation of stable complexes, which are crucial in catalysis and other chemical processes. The pathways involved include the formation of intermediate silanols and siloxanes, which further react to form the desired products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Known for its use as a ligand in organometallic chemistry.
1,1,3,3-Tetramethyldisiloxane: Used as a monomer in the production of silicone polymers and resins.
Uniqueness
Disiloxane, 1,1,3,3-tetrabutoxy-1,3-diethyl- is unique due to its specific functional groups, which provide it with distinct chemical properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
94048-03-0 |
|---|---|
Molekularformel |
C20H46O5Si2 |
Molekulargewicht |
422.7 g/mol |
IUPAC-Name |
dibutoxy-[dibutoxy(ethyl)silyl]oxy-ethylsilane |
InChI |
InChI=1S/C20H46O5Si2/c1-7-13-17-21-26(11-5,22-18-14-8-2)25-27(12-6,23-19-15-9-3)24-20-16-10-4/h7-20H2,1-6H3 |
InChI-Schlüssel |
VJNJRFUQQOHPRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCO[Si](CC)(OCCCC)O[Si](CC)(OCCCC)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


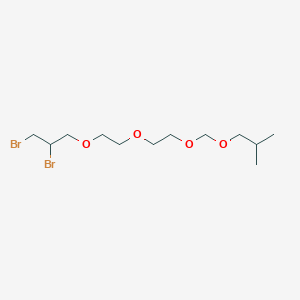

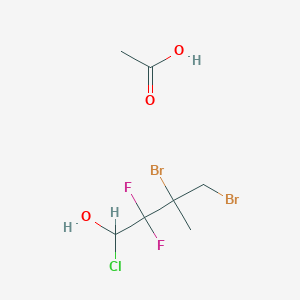
![(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;prop-2-enoic acid](/img/structure/B14348183.png)
![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate](/img/structure/B14348198.png)
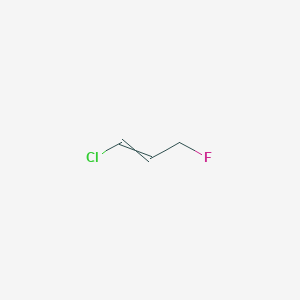
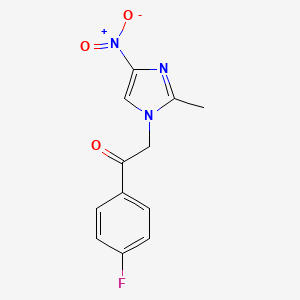

![1,1'-Methylenebis[2-(tetradecyloxy)benzene]](/img/structure/B14348227.png)
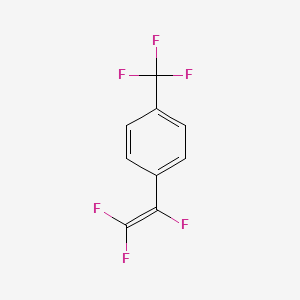
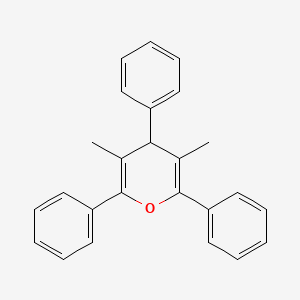
![Bis[(oxiran-2-yl)methyl] pentacosanedioate](/img/structure/B14348232.png)
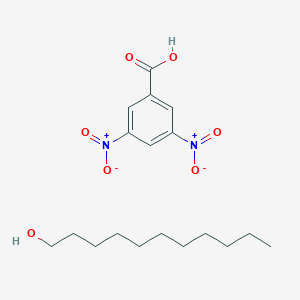
![1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione](/img/structure/B14348243.png)
